1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide
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Overview
Description
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyano group, a pyrazole ring, and a cyclopentane carboxamide moiety
Preparation Methods
The synthesis of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be achieved through several routes:
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Synthetic Routes
Route 1: The reaction of cyclopentanone with methylamine and subsequent reaction with cyanoacetic acid to form the intermediate. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to yield the target compound.
Route 2: Another method involves the direct reaction of cyclopentanone with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a cyano group donor such as malononitrile.
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Reaction Conditions
- The reactions typically require a basic catalyst such as triethylamine or sodium hydroxide.
- Solvents like ethanol or tetrahydrofuran (THF) are commonly used.
- The reactions are generally carried out at room temperature or slightly elevated temperatures (50-70°C).
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Industrial Production Methods
- Industrial production may involve continuous flow reactors to optimize yield and purity.
- The use of automated systems for precise control of reaction conditions is common.
Chemical Reactions Analysis
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide undergoes various chemical reactions:
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Oxidation
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
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Reduction
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amides or alcohols.
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Substitution
- Nucleophilic substitution reactions can occur at the cyano group or the pyrazole ring using reagents like sodium azide or halogens.
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Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Ethanol, THF, dichloromethane.
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Major Products
- Oxidation products: Corresponding oxides.
- Reduction products: Reduced amides or alcohols.
- Substitution products: Azides, halogenated derivatives.
Scientific Research Applications
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide has several scientific research applications:
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Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
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Biology
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
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Medicine
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its interactions with biological targets such as enzymes and receptors.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
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Pathways Involved
- The compound can influence signaling pathways related to cell growth, apoptosis, and metabolism.
- It may also affect pathways involved in inflammation and immune response.
Comparison with Similar Compounds
1-Cyano-N-methyl-N-((1-methyl-1h-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- 1-Cyano-N-methyl-N-((1H-pyrazol-4-yl)methyl)cyclopentane-1-carboxamide.
- 1-Cyano-N-methyl-N-((1-methyl-1H-imidazol-4-yl)methyl)cyclopentane-1-carboxamide.
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Uniqueness
- The presence of the 1-methyl-1H-pyrazole ring imparts unique chemical and biological properties.
- The compound’s specific structure allows for selective interactions with molecular targets, making it a valuable candidate for research and development.
Properties
Molecular Formula |
C13H18N4O |
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Molecular Weight |
246.31 g/mol |
IUPAC Name |
1-cyano-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H18N4O/c1-16(8-11-7-15-17(2)9-11)12(18)13(10-14)5-3-4-6-13/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
XGSXQZUVAPSOPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2(CCCC2)C#N |
Origin of Product |
United States |
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